molecular formula C14H20ClN3S B5075553 4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride

4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride

Cat. No.: B5075553
M. Wt: 297.8 g/mol
InChI Key: ZLOWJEAQFANNFA-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride is a heterocyclic compound that contains a pyrimidine ring fused with a thieno ring and substituted with an azepane group and an ethyl group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride typically involves the formation of the pyrimidine ring followed by the introduction of the thieno ring and the azepane group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 6-ethyl-2-thiouracil with 1-bromoazepane in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azepane ring .

Scientific Research Applications

4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride apart is its unique combination of the azepane group, ethyl group, and the fused thieno-pyrimidine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S.ClH/c1-2-11-9-12-13(15-10-16-14(12)18-11)17-7-5-3-4-6-8-17;/h9-10H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOWJEAQFANNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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